molecular formula C18H22ClFN2O B2815534 (4-Amino-4-ethylpiperidin-1-yl)-(1-fluoronaphthalen-2-yl)methanone;hydrochloride CAS No. 2418680-88-1

(4-Amino-4-ethylpiperidin-1-yl)-(1-fluoronaphthalen-2-yl)methanone;hydrochloride

Cat. No.: B2815534
CAS No.: 2418680-88-1
M. Wt: 336.84
InChI Key: IRCHSLFYZLUELX-UHFFFAOYSA-N
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Description

(4-Amino-4-ethylpiperidin-1-yl)-(1-fluoronaphthalen-2-yl)methanone;hydrochloride is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a piperidine ring, an ethyl group, and a fluoronaphthalene moiety. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Amino-4-ethylpiperidin-1-yl)-(1-fluoronaphthalen-2-yl)methanone;hydrochloride typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving an appropriate amine and a dihaloalkane.

    Introduction of the Ethyl Group: The ethyl group can be introduced via an alkylation reaction using ethyl halide in the presence of a strong base.

    Attachment of the Fluoronaphthalene Moiety: This step involves a nucleophilic substitution reaction where the piperidine derivative reacts with a fluoronaphthalene compound.

    Formation of the Methanone Group:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

(4-Amino-4-ethylpiperidin-1-yl)-(1-fluoronaphthalen-2-yl)methanone;hydrochloride can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides or ketones.

    Reduction: Reduction reactions can convert the methanone group to an alcohol.

    Substitution: The fluoronaphthalene moiety can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction may produce alcohols.

Scientific Research Applications

(4-Amino-4-ethylpiperidin-1-yl)-(1-fluoronaphthalen-2-yl)methanone;hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity, including interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (4-Amino-4-ethylpiperidin-1-yl)-(1-fluoronaphthalen-2-yl)methanone;hydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • (4-Amino-4-methylpiperidin-1-yl)-(1-fluoronaphthalen-2-yl)methanone;hydrochloride
  • (4-Amino-4-ethylpiperidin-1-yl)-(1-chloronaphthalen-2-yl)methanone;hydrochloride
  • (4-Amino-4-ethylpiperidin-1-yl)-(1-fluoronaphthalen-2-yl)methanol;hydrochloride

Uniqueness

(4-Amino-4-ethylpiperidin-1-yl)-(1-fluoronaphthalen-2-yl)methanone;hydrochloride is unique due to its specific combination of functional groups and structural features

Properties

IUPAC Name

(4-amino-4-ethylpiperidin-1-yl)-(1-fluoronaphthalen-2-yl)methanone;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21FN2O.ClH/c1-2-18(20)9-11-21(12-10-18)17(22)15-8-7-13-5-3-4-6-14(13)16(15)19;/h3-8H,2,9-12,20H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRCHSLFYZLUELX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1(CCN(CC1)C(=O)C2=C(C3=CC=CC=C3C=C2)F)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22ClFN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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